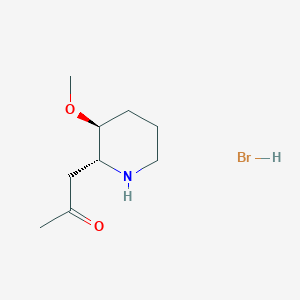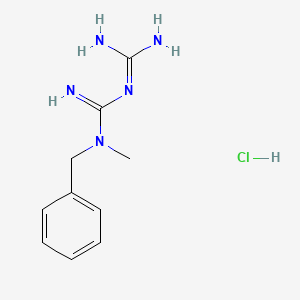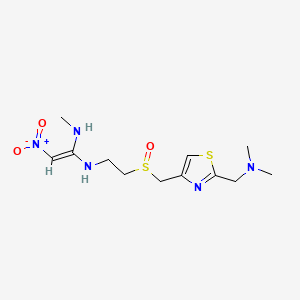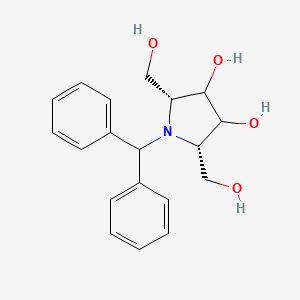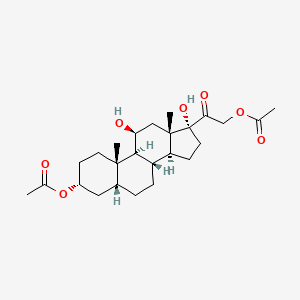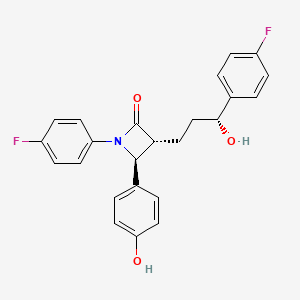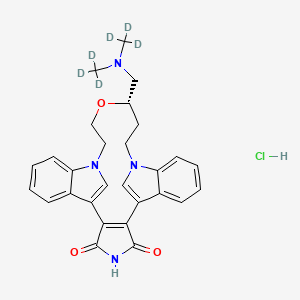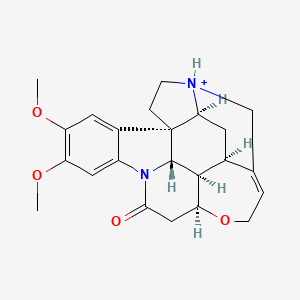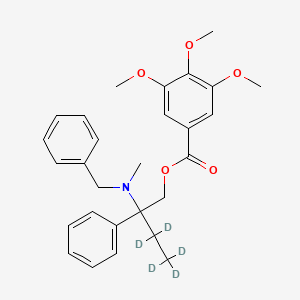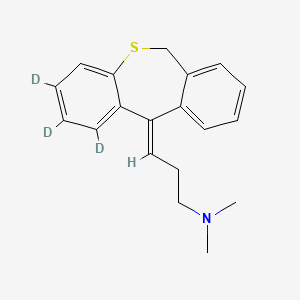
多硫环丙胺-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dothiepin-d3, also known as deuterated dothiepin, is a tricyclic antidepressant. It is structurally related to amitriptyline and is used primarily for its antidepressant and anxiolytic properties. The compound is labeled with deuterium, which is a stable isotope of hydrogen, making it useful in various scientific research applications .
科学研究应用
Dothiepin-d3 is widely used in scientific research due to its unique properties:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of dothiepin in various samples.
Biology: Employed in studies investigating the metabolism and pharmacokinetics of tricyclic antidepressants.
Industry: Utilized in the development of new therapeutic agents with improved pharmacokinetic profiles.
作用机制
Target of Action
Dothiepin-d3, also known as Dosulepin-d3, is a tricyclic antidepressant . Its primary targets are the norepinephrine and serotonin neurotransmitters . These neurotransmitters play crucial roles in mood regulation, with imbalances often associated with depressive disorders .
Mode of Action
Dothiepin-d3 acts by inhibiting the reuptake of norepinephrine and serotonin . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood .
Biochemical Pathways
The action of Dothiepin-d3 primarily affects the noradrenergic and serotonergic pathways . By inhibiting the reuptake of norepinephrine and serotonin, Dothiepin-d3 prolongs their action and enhances their effects . This leads to downstream effects such as mood elevation, which is beneficial in the treatment of depressive disorders .
Pharmacokinetics
Studies on related tricyclic antidepressants suggest that they are well absorbed from the gastrointestinal tract and undergo extensive metabolism . The metabolites formed by N-dealkylation contribute to overall poor pharmacokinetics and efficacy . Deuteration of the methyl groups at metabolically active sites has been reported to improve bioavailability and overall effectiveness .
Result of Action
The molecular and cellular effects of Dothiepin-d3’s action involve an increase in the synaptic concentrations of norepinephrine and serotonin . This results in enhanced neurotransmission and improved mood, which is beneficial in the treatment of depressive disorders .
Action Environment
The action, efficacy, and stability of Dothiepin-d3 can be influenced by various environmental factors. It is known that factors such as diet, lifestyle, and overall health can influence the metabolism and effectiveness of many drugs . Therefore, these factors could potentially influence the action of Dothiepin-d3 as well.
生化分析
Biochemical Properties
Dothiepin-d3 plays a significant role in biochemical reactions, particularly in the study of drug metabolism and pharmacokinetics. It interacts with various enzymes and proteins involved in the metabolic pathways of dothiepin. For instance, cytochrome P450 enzymes, such as CYP2D6 and CYP3A4, are known to metabolize dothiepin and its analogues . These interactions involve the oxidation and demethylation of the compound, which are crucial for understanding its metabolic fate and potential drug-drug interactions.
Cellular Effects
Dothiepin-d3 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the noradrenergic and serotonergic systems by inhibiting the reuptake of norepinephrine and serotonin . This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling and contributing to the antidepressant effects of dothiepin-d3. Additionally, dothiepin-d3 may impact gene expression related to neurotransmitter synthesis and receptor regulation .
Molecular Mechanism
At the molecular level, dothiepin-d3 exerts its effects through binding interactions with neurotransmitter transporters. It inhibits the reuptake of norepinephrine and serotonin by binding to their respective transporters, thereby preventing their reabsorption into presynaptic neurons . This action increases the availability of these neurotransmitters in the synaptic cleft, enhancing their signaling and contributing to the antidepressant effects. Furthermore, dothiepin-d3 may also interact with other biomolecules, such as receptors and enzymes, to modulate their activity and influence cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dothiepin-d3 can change over time due to its stability and degradation. Studies have shown that dothiepin-d3 is relatively stable under controlled conditions, but it may degrade over extended periods or under certain environmental conditions .
Dosage Effects in Animal Models
The effects of dothiepin-d3 vary with different dosages in animal models. At lower doses, dothiepin-d3 exhibits antidepressant effects by enhancing noradrenergic and serotonergic signaling . At higher doses, it may cause toxic or adverse effects, such as sedation, cardiovascular disturbances, and neurotoxicity . These threshold effects highlight the importance of dose optimization in preclinical studies to balance therapeutic efficacy and safety.
Metabolic Pathways
Dothiepin-d3 is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The major metabolic pathways include oxidation and demethylation, leading to the formation of various metabolites . These metabolic transformations are crucial for understanding the pharmacokinetics and potential drug-drug interactions of dothiepin-d3. Additionally, the involvement of specific enzymes and cofactors in these pathways can influence the metabolic flux and levels of metabolites .
Transport and Distribution
Within cells and tissues, dothiepin-d3 is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation in specific tissues can influence its pharmacological effects and potential toxicity. Understanding these transport and distribution mechanisms is essential for optimizing the therapeutic use of dothiepin-d3 .
Subcellular Localization
Dothiepin-d3 exhibits specific subcellular localization patterns that can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall pharmacological effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dothiepin-d3 involves the incorporation of deuterium into the dothiepin molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of Dothiepin-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient incorporation of deuterium into the dothiepin molecule. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity and isotopic enrichment .
化学反应分析
Types of Reactions
Dothiepin-d3 undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of dothiepin sulfoxide.
Reduction: Formation of reduced dothiepin derivatives.
Substitution: Formation of substituted dothiepin compounds.
相似化合物的比较
Similar Compounds
Amitriptyline: Another tricyclic antidepressant with similar therapeutic effects.
Imipramine: Known for its efficacy in treating depression and anxiety.
Doxepin: Used for its antidepressant and anxiolytic properties.
Maprotiline: A tetracyclic antidepressant with similar pharmacological effects.
Uniqueness of Dothiepin-d3
Dothiepin-d3 is unique due to its deuterium labeling, which provides several advantages:
Improved Pharmacokinetics: Deuterium incorporation can lead to slower metabolic degradation, resulting in longer-lasting effects.
Enhanced Stability: The presence of deuterium can increase the chemical stability of the compound.
Reduced Side Effects: Deuterated compounds often exhibit fewer side effects compared to their non-deuterated counterparts.
属性
IUPAC Name |
(3E)-N,N-dimethyl-3-(1,2,3-trideuterio-6H-benzo[c][1]benzothiepin-11-ylidene)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NS/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+/i5D,6D,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTUQLWOUWZIMZ-TVUQWVDKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C\2C(=C1)SCC3=CC=CC=C3/C2=C\CCN(C)C)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

